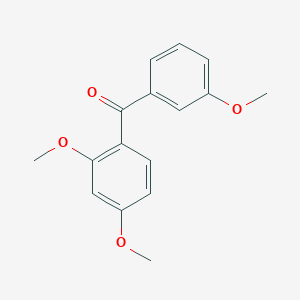

(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone is an organic compound characterized by the presence of methoxy groups attached to phenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common industrial solvents and catalysts are employed to facilitate the reaction.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halogens and strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone typically involves the condensation of appropriate substituted phenols and ketones. One common method utilizes aryl methanones and brominated intermediates under basic conditions. For instance, the reaction of 2,4-dimethoxybenzoyl chloride with 3-methoxyphenol in the presence of a base like potassium carbonate yields the desired compound with high purity and yield .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2,4-Dimethoxybenzoyl chloride + 3-Methoxyphenol | DMF, K2CO3 | High |

| 2 | Reaction mixture heating | Controlled temperature | >90% |

Recent studies have highlighted the antibacterial and anticancer properties of this compound. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains and some cancer cell lines.

Antibacterial Activity

In a study focusing on novel derivatives, this compound demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital cellular processes .

Anticancer Activity

The compound has been screened against a panel of cancer cell lines, including leukemia and breast cancer cells. Results indicated moderate cytotoxicity at higher concentrations (around 10 µM), making it a candidate for further investigation in anticancer drug development .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in photovoltaic materials and as a UV filter due to its ability to absorb UV radiation effectively. Its structural properties allow it to function as a stabilizer in polymer matrices, enhancing their durability against UV degradation .

Case Study 1: Antibacterial Properties

A series of experiments conducted on synthesized derivatives of this compound showed that modifications to the methoxy groups significantly enhanced antibacterial activity. The most potent derivatives were tested against E. coli and Staphylococcus aureus, yielding minimum inhibitory concentrations (MICs) below 50 µg/mL .

Case Study 2: Anticancer Screening

In a collaborative study with the National Cancer Institute (NCI), the compound was tested on over sixty cancer cell lines. Notably, it exhibited selective toxicity towards leukemia cells while showing less effect on normal human cells, indicating its potential for targeted cancer therapy .

Mecanismo De Acción

The mechanism of action of (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparación Con Compuestos Similares

(2,4-Dimethoxy-phenyl)-(3,4-dimethoxy-phenyl)-methanone: Similar structure but with an additional methoxy group.

(2,4-Dimethoxy-phenyl)-(4-methoxy-phenyl)-methanone: Similar structure with a different position of the methoxy group.

Uniqueness: (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs.

Actividad Biológica

(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone, also known as a phenyl ketone derivative, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, particularly its anticancer and antimicrobial properties, and highlights relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aryl methanones under controlled conditions. The method often employs solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate to facilitate the reaction.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute's protocols were utilized to assess the compound's efficacy at a concentration of 10 µM across approximately sixty cancer cell lines, including leukemia and colon cancer cells.

Key Findings:

- The compound exhibited low cytotoxicity overall, with only four cancer cell lines showing slight sensitivity at the tested concentration.

- Notably, leukemia cell lines demonstrated the highest sensitivity to the compound's effects .

Table 1: Anticancer Activity Summary

| Cell Line Type | Sensitivity Level |

|---|---|

| Leukemia | High |

| Colon Cancer | Low |

| Melanoma | Low |

| Prostate Cancer | Low |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that derivatives of phenyl ketones can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Its antifungal properties were also assessed against common fungal strains such as Candida albicans, showing promising results .

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Level (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/ml |

| Escherichia coli | 4 µg/ml |

| Candida albicans | 10 µg/ml |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : In a study focusing on melanoma and prostate cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner, suggesting a mechanism that may involve cell cycle arrest and programmed cell death .

- Antimicrobial Efficacy : A comparative study on various phenyl ketone derivatives indicated that modifications in substituents significantly enhanced antimicrobial potency. The compound's structure-activity relationship (SAR) revealed that methoxy groups at specific positions contributed to its bioactivity .

Análisis De Reacciones Químicas

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol selectively reduces the ketone without affecting methoxy groups:

This compoundNaBH4(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanol

-

Yield : 90–98% for analogous reductions.

-

¹H NMR (CDCl₃) : Characteristic upfield shift of the methine proton (δ 4.91–5.05 ppm) and disappearance of the carbonyl signal.

Electrophilic Aromatic Substitution (EAS)

Methoxy groups activate the aromatic rings toward EAS. Friedel-Crafts acylation and nitration are prominent:

Friedel-Crafts Acylation

In the presence of Eaton’s reagent (P₂O₅/MeSO₃H), the compound participates in intramolecular acylation to form polycyclic structures ( , ):

Example :

This compoundEaton’s ReagentTricyclic ketone derivative

Conditions : Reflux at 90–100°C for 3–4 hours.

Yield : 80–92% ( ).

Nitration

Nitration occurs preferentially at the para position to methoxy groups:

Reagents : HNO₃/H₂SO₄.

Product : Nitro-substituted derivative with retained methoxy functionality.

Demethylation Reactions

Methoxy groups undergo acid-catalyzed demethylation to yield phenolic derivatives:

This compoundHBr/AcOH(2,4-Dihydroxy-phenyl)-(3-hydroxy-phenyl)-methanone

-

Conditions : 48% HBr in acetic acid, 120°C, 6 hours.

-

Yield : 70–85% for analogous demethylations.

Nucleophilic Aromatic Substitution

Activation via electron-withdrawing groups (e.g., nitro) enables substitution, though direct reactivity is limited in the parent compound.

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations with aldehydes to form chalcone derivatives:

This compound+RCHONaOHChalcone analog

Conditions : Alkaline ethanol, reflux ( ).

Complexation and Biological Interactions

The compound’s methoxy and ketone groups facilitate metal coordination. Studies suggest interactions with transition metals (e.g., Cu²⁺) via carbonyl oxygen and aromatic π-systems ( ).

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJLJJQNKDWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.